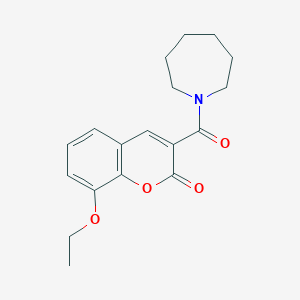

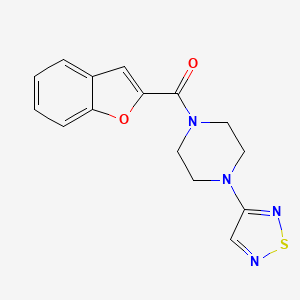

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for “this compound” is 1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, the synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported . The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .科学的研究の応用

Corrosion Inhibition

One study has investigated the inhibition effect of a related organic compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, on the corrosion of carbon steel in hydrochloric acid solution. The study utilized various experimental techniques, including gravimetric measurements and potentio dynamic polarization, to demonstrate that the compound acts as a mixed-type inhibitor. Furthermore, quantum chemical calculations supported the experimental findings, offering molecular-based explanations for the inhibitive effects of the compound (Ech-chihbi et al., 2017).

Organic Synthesis

Another area of research has focused on the catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines, showcasing a rapid, one-pot approach with good antitumor activities. This synthesis involves a cascade SNAr/cyclization/condensation reaction through 2-(2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde, highlighting the compound's potential in the development of novel therapeutic agents (Li et al., 2014).

Molecular Dynamics and Chemistry

Research on the formation of malonaldehyde from phospholipid arachidonate during microsomal lipid peroxidation has revealed insights into the biochemical pathways involved in cell metabolism and stress responses. This study identified 2-hydroxy-pyrimidine as a key intermediate, which could be of interest in the context of 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde's reactivity and interaction with biological molecules (Niehaus & Samuelsson, 1968).

Antimicrobial Activity

The synthesis and evaluation of 2, 4, 6-trisubstituted pyrimidines, starting from various chalcones with guanidine hydrochloride, have demonstrated significant antimicrobial activity. This research underscores the importance of pyrimidine derivatives, like this compound, in the development of new antimicrobial agents (Srinath et al., 2011).

作用機序

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

将来の方向性

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

2-(4-hydroxyphenyl)pyrimidine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-7-9-5-6-12-11(13-9)8-1-3-10(15)4-2-8/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWBPKVCOFGNOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2760745.png)

![2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2760747.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)